molecular formula C5H4N2O3 B14164635 3-Nitropyridine 1-oxide CAS No. 2403-01-2

3-Nitropyridine 1-oxide

Cat. No.: B14164635
CAS No.: 2403-01-2
M. Wt: 140.10 g/mol
InChI Key: NJHMJTZPDXWLCV-UHFFFAOYSA-N
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Description

3-Nitropyridine 1-oxide is a derivative of pyridine, characterized by the presence of a nitro group (-NO2) at the third position and an N-oxide group (-N→O) at the first position of the pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Nitropyridine 1-oxide can be synthesized through the nitration of pyridine N-oxide. The nitration process typically involves the use of nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the 3-nitro derivative .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction parameters can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-Nitropyridine 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-nitropyridine 1-oxide involves its ability to participate in various chemical interactions due to the presence of the nitro and N-oxide groups. These groups can engage in hydrogen bonding, π-hole interactions, and coordination with metal ions. The compound’s reactivity is influenced by the electron-withdrawing nature of the nitro group and the electron-donating nature of the N-oxide group .

Comparison with Similar Compounds

Uniqueness: 3-Nitropyridine 1-oxide is unique due to the synergistic effects of the nitro and N-oxide groups, which enhance its reactivity and make it a versatile compound for various applications in chemistry and industry .

Properties

IUPAC Name

3-nitro-1-oxidopyridin-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O3/c8-6-3-1-2-5(4-6)7(9)10/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJHMJTZPDXWLCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C[N+](=C1)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60178774
Record name Pyridine, 3-nitro-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60178774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2403-01-2
Record name Pyridine, 3-nitro-, 1-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002403012
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 3-nitro-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60178774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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